2-(phenoxymethyl)-1-undecyl-1H-benzimidazole
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Overview
Description
2-(PHENOXYMETHYL)-1-UNDECYL-1H-1,3-BENZODIAZOLE is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(PHENOXYMETHYL)-1-UNDECYL-1H-1,3-BENZODIAZOLE typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(PHENOXYMETHYL)-1-UNDECYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The phenoxymethyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation or nitration can occur on the aromatic ring, leading to different substituted derivatives
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
2-(PHENOXYMETHYL)-1-UNDECYL-1H-1,3-BENZODIAZOLE has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(PHENOXYMETHYL)-1-UNDECYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it could inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins, leading to cell lysis and death . In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
2-(4-Fluorobenzyl)-1H-benzimidazole: Exhibits potent antiproliferative activity against cancer cell lines.
5,6-Dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole: Active against Candida species.
Uniqueness: 2-(PHENOXYMETHYL)-1-UNDECYL-1H-1,3-BENZODIAZOLE stands out due to its unique combination of a phenoxymethyl group and an undecyl chain, which may enhance its lipophilicity and ability to interact with lipid membranes
Properties
Molecular Formula |
C25H34N2O |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(phenoxymethyl)-1-undecylbenzimidazole |
InChI |
InChI=1S/C25H34N2O/c1-2-3-4-5-6-7-8-9-15-20-27-24-19-14-13-18-23(24)26-25(27)21-28-22-16-11-10-12-17-22/h10-14,16-19H,2-9,15,20-21H2,1H3 |
InChI Key |
OEFYVGOFLFBOFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Origin of Product |
United States |
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